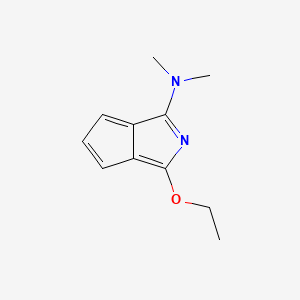
2-Azapentalene, 1-dimethylamino-3-ethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Azapentalene, 1-dimethylamino-3-ethoxy- involves several steps. One common method is the reaction of pentalene derivatives with appropriate reagents to introduce the azapentalene framework. The reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)
Chemical Reactions Analysis
2-Azapentalene, 1-dimethylamino-3-ethoxy- undergoes various chemical reactions, including:
Scientific Research Applications
2-Azapentalene, 1-dimethylamino-3-ethoxy- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Azapentalene, 1-dimethylamino-3-ethoxy- involves its interaction with molecular targets through its unique electronic structure. The compound’s azapentalene framework allows it to participate in various electronic transitions, making it useful in optoelectronic applications . The molecular targets and pathways involved in its action are still under investigation, but its ability to stabilize certain electronic states is a key feature .
Comparison with Similar Compounds
2-Azapentalene, 1-dimethylamino-3-ethoxy- can be compared with other azapentalene derivatives, such as:
1,3-Bis(dimethylamino)-2-azapentalene: This compound has similar electronic properties but differs in its substitution pattern.
2-Azapentalene: The parent compound without additional substituents, which is less stable and has different reactivity.
Azulenes and s-indacenes: These compounds share some structural similarities but have distinct electronic properties and applications.
The uniqueness of 2-Azapentalene, 1-dimethylamino-3-ethoxy- lies in its specific substitution pattern, which imparts unique electronic properties and reactivity .
Properties
CAS No. |
49616-12-8 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-ethoxy-N,N-dimethylcyclopenta[c]pyrrol-3-amine |
InChI |
InChI=1S/C11H14N2O/c1-4-14-11-9-7-5-6-8(9)10(12-11)13(2)3/h5-7H,4H2,1-3H3 |
InChI Key |
LYMDGIXNHXCXQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C=CC=C2C(=N1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


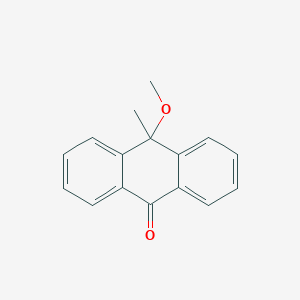
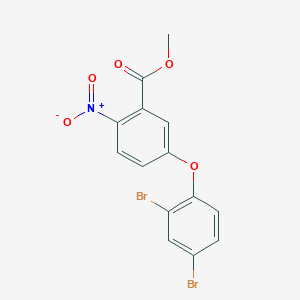

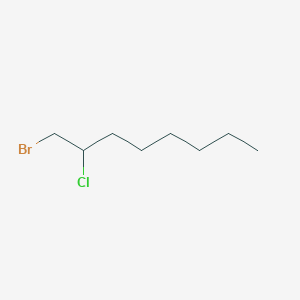

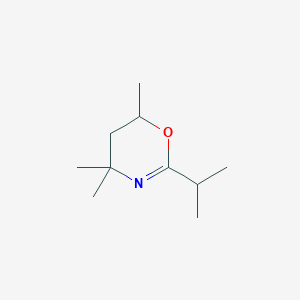
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14657178.png)

![[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14657190.png)
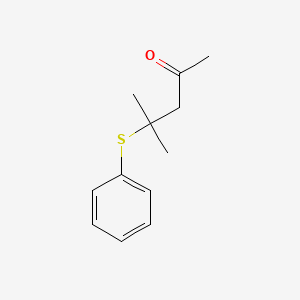
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14657192.png)
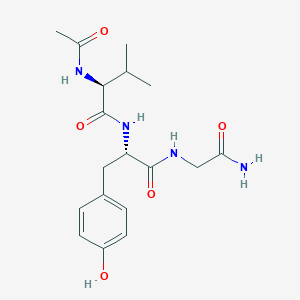
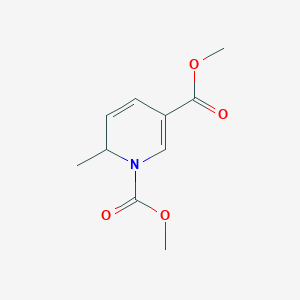
![2-[(E)-N-hydroxy-C-propan-2-ylcarbonimidoyl]-5-nonoxyphenol](/img/structure/B14657200.png)
